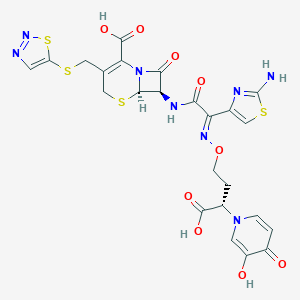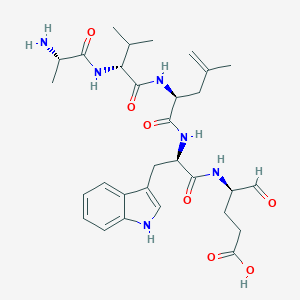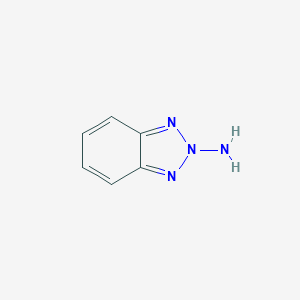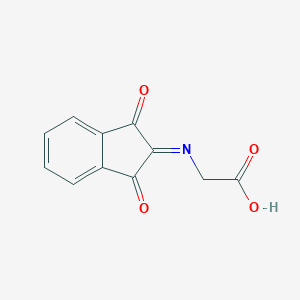
Indane-1,3-dione-2-imine-N-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indane-1,3-dione-2-imine-N-acetic acid, commonly known as IDIA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. IDIA is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
IDIA's mechanism of action is not yet fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. IDIA has also been shown to inhibit the aggregation of beta-amyloid, a protein that is associated with Alzheimer's disease.
Efectos Bioquímicos Y Fisiológicos
IDIA has been shown to have various biochemical and physiological effects. In preclinical studies, IDIA has been shown to reduce inflammation and oxidative stress, as well as improve cognitive function. IDIA has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IDIA has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has shown promising results in preclinical studies for various potential applications. One limitation is that its mechanism of action is not yet fully understood. Another limitation is that more research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several potential future directions for IDIA research. One direction is to continue studying its potential as an anti-inflammatory agent and treatment for Alzheimer's disease. Another direction is to further investigate its potential as an anticancer agent. Additionally, more research is needed to determine its safety and efficacy in humans and to optimize its synthesis and purification.
Métodos De Síntesis
IDIA can be synthesized through various methods, including the reaction of indane-1,3-dione with hydroxylamine-O-sulfonic acid, followed by the reaction of the resulting compound with acetic anhydride. Another method involves the reaction of indane-1,3-dione with hydroxylamine hydrochloride, followed by the reaction of the resulting compound with acetic anhydride. The synthesis of IDIA has been optimized to increase yield and purity.
Aplicaciones Científicas De Investigación
IDIA has been studied for its potential applications in scientific research. One of the most significant applications of IDIA is in the field of medicinal chemistry. IDIA has been shown to have potential as an anti-inflammatory agent, as well as a potential treatment for Alzheimer's disease. IDIA has also been studied for its potential as an anticancer agent, with promising results in preclinical studies.
Propiedades
Número CAS |
130755-94-1 |
|---|---|
Nombre del producto |
Indane-1,3-dione-2-imine-N-acetic acid |
Fórmula molecular |
C11H7NO4 |
Peso molecular |
217.18 g/mol |
Nombre IUPAC |
2-[(1,3-dioxoinden-2-ylidene)amino]acetic acid |
InChI |
InChI=1S/C11H7NO4/c13-8(14)5-12-9-10(15)6-3-1-2-4-7(6)11(9)16/h1-4H,5H2,(H,13,14) |
Clave InChI |
CZLLCVVDOCLZPG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=NCC(=O)O)C2=O |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=NCC(=O)O)C2=O |
Otros números CAS |
130755-94-1 |
Sinónimos |
IDIAA indane-1,3-dione-2-imine-N-acetic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



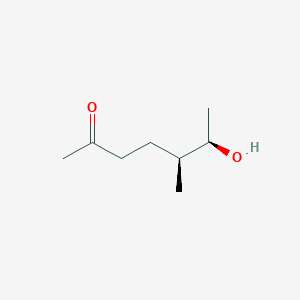
![(7S)-2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one](/img/structure/B159529.png)
![9-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B159532.png)
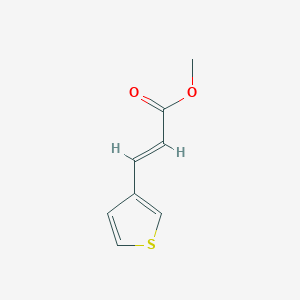
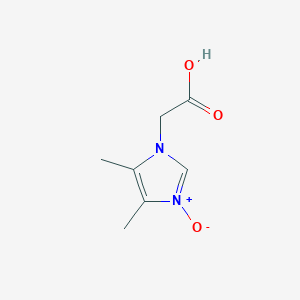
![N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B159538.png)
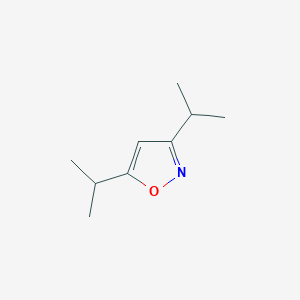
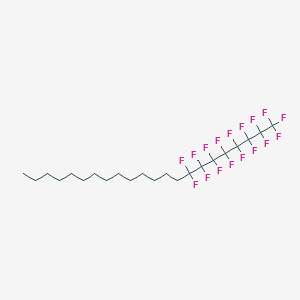
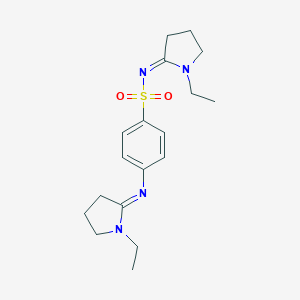
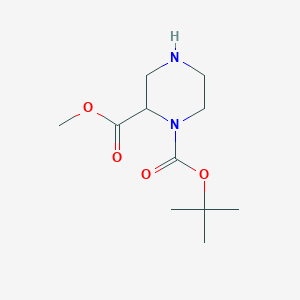
![1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL](/img/structure/B159545.png)
